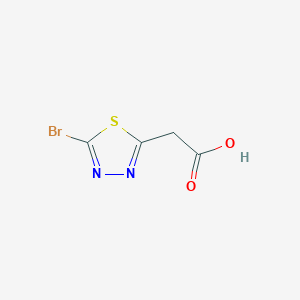

2-(5-Bromo-1,3,4-thiadiazol-2-yl)acetic acid

Description

2-(5-Bromo-1,3,4-thiadiazol-2-yl)acetic acid is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a bromine atom at position 5 and an acetic acid group at position 2. The thiadiazole ring, containing two nitrogen atoms and one sulfur atom, imparts unique electronic and steric properties.

This compound is synthesized via bromination of precursor thiadiazoles (e.g., 2-amino-5-bromo-1,3,4-thiadiazole) followed by functionalization with acetic acid derivatives, as inferred from methods in related syntheses . Applications span medicinal chemistry and materials science, with structural analogs showing anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name |

2-(5-bromo-1,3,4-thiadiazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2S/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSODVSRFAUAOPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1,3,4-thiadiazol-2-yl)acetic acid typically involves the cyclization of thiosemicarbazide derivatives with appropriate brominated precursors. One common method involves the reaction of thiosemicarbazide with bromine in the presence of a suitable solvent, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of catalysts such as ferric chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1,3,4-thiadiazol-2-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve the desired oxidation state.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Thiadiazole derivatives, including 2-(5-Bromo-1,3,4-thiadiazol-2-yl)acetic acid, have shown significant potential as anticancer agents. Research indicates that these compounds can inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, studies have demonstrated that certain 1,3,4-thiadiazole derivatives possess cytotoxic properties against various cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells. The half-maximal inhibitory concentration (IC50) values for these compounds range from 0.74 to 10.0 μg/mL against these cell lines .

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and cellular membranes. The bromine atom and the thiadiazole ring structure allow for effective binding to active sites of enzymes, thereby inhibiting their catalytic activities. This interaction can lead to the disruption of critical cellular processes associated with tumor growth.

Biological Applications

Molecular Probes

This compound can serve as a molecular probe in biological studies to investigate interactions involving sulfur and nitrogen-containing heterocycles. Its unique structure allows researchers to explore various biological processes and mechanisms at the molecular level.

Materials Science

Development of Advanced Materials

Thiadiazole derivatives are increasingly used in materials science for their unique electronic properties. They are being explored for applications in organic semiconductors and conductive polymers due to their ability to facilitate charge transport. The incorporation of thiadiazole units into polymer matrices can enhance the electrical conductivity and stability of the resulting materials.

Anticancer Activity Evaluation

A study conducted by El-Naggar et al. (2011) evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer activity against Ehrlich's Ascites Carcinoma cells. The results indicated that several derivatives exhibited significant tumor growth inhibition after 14 days of treatment . Another study reported that specific derivatives showed IC50 values as low as 1.7 μM against pancreatic cancer cell lines, highlighting their potential as effective anticancer agents .

In Vivo Testing

In vivo testing has also been performed on compounds similar to this compound. For example, compounds containing the thiadiazole nucleus were tested against various cancer models, demonstrating promising results in tumor suppression . These findings underscore the need for further exploration into the therapeutic potential of thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1,3,4-thiadiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the presence of the bromine atom and the thiadiazole ring allows the compound to interact with cellular membranes and proteins, affecting various cellular processes .

Comparison with Similar Compounds

Comparative Analysis Table

Biological Activity

2-(5-Bromo-1,3,4-thiadiazol-2-yl)acetic acid is a derivative of the thiadiazole class, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiadiazole ring with a bromine substituent at the 5-position and an acetic acid moiety. The synthesis typically involves the reaction of appropriate thiadiazole precursors with acetic acid derivatives under controlled conditions.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains. Its mechanism involves the inhibition of enzymes critical for microbial cell wall synthesis, leading to cell death.

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases.

- Anticancer Effects : A series of studies have highlighted its ability to inhibit cancer cell proliferation across different cell lines. Notably, it has demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer), with IC50 values indicating effective dose ranges .

Anticancer Activity

A recent study evaluated various thiadiazole derivatives, including this compound, for their anticancer properties. The results indicated that this compound significantly reduced cell viability in both MCF-7 and LoVo cells after 48 hours of treatment:

| Compound | Cell Line | IC50 (µM) | Effect Duration |

|---|---|---|---|

| This compound | MCF-7 | 23.29 | 48 hours |

| This compound | LoVo | 24.00 | 48 hours |

This data suggests that the compound can effectively inhibit tumor growth and may serve as a lead compound for further development in cancer therapy .

The anticancer mechanism of action for this compound appears to involve:

- Cell Cycle Arrest : The compound induces an increase in the G0/G1 phase population while decreasing the S phase population in treated cells.

- Apoptosis Induction : Increased apoptosis rates have been observed in treated cells, indicating that the compound may activate apoptotic pathways through caspase activation .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical and preclinical settings:

- Study on MCF-7 Cells : In vitro tests demonstrated that treatment with this compound led to a significant decrease in cell viability (IC50 = 23.29 µM). The study also highlighted low toxicity towards normal cells .

- Colon Cancer Model : In animal models of colon cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Bromo-1,3,4-thiadiazol-2-yl)acetic acid, and how can intermediates be optimized?

- The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thioles. For example, bromination at the 5-position of the thiadiazole ring can be achieved using bromine or N-bromosuccinimide under controlled conditions. Key intermediates like 2-amino-5-bromo-1,3,4-thiadiazole are critical, and their purity should be confirmed via TLC and elemental analysis .

- Methodological Tip : Optimize reaction temperature (70–90°C) and solvent polarity (e.g., DMF or ethanol) to improve yields. Monitor reaction progress using TLC with silica gel plates and UV visualization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Use a combination of 1H/13C NMR to confirm the acetic acid moiety (δ ~3.8 ppm for CH₂ and ~170 ppm for COOH) and bromine substitution on the thiadiazole ring. IR spectroscopy can validate the C=O stretch (~1700 cm⁻¹) and S–Br bond (~600 cm⁻¹). Mass spectrometry (EI or ESI) should confirm the molecular ion peak at m/z 261.10 .

- Validation : Cross-reference with PubChem data (CAS 61984-81-4) for spectral consistency .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Store at 2–8°C in airtight, light-protected containers to prevent degradation. Avoid prolonged exposure to moisture due to potential hydrolysis of the thiadiazole ring .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination or alkylation of the thiadiazole core be addressed?

- Bromination at the 5-position is favored due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms. Use NMR-guided reaction monitoring to detect undesired regioisomers. For alkylation, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity at the sulfur atom .

- Contradiction Note : reports unexpected substitution at position 2 in imidazo-thiadiazole derivatives under amine-rich conditions. Validate regioselectivity via X-ray crystallography (as in ) or NOE NMR experiments .

Q. What strategies are effective in resolving contradictory biological activity data for derivatives of this compound?

- Derivatives like 5-R-carbonylamino-1,3,4-thiadiazole-2-yl-sulfanyl-acetic acid show anticonvulsant and anticancer potential, but activity may vary due to stereoelectronic effects. Perform dose-response assays (IC₅₀ determination) and compare with structurally analogous compounds (e.g., chloro or methyl substitutions). Use molecular docking to assess binding affinity with targets like GABA receptors or topoisomerases .

- Data Conflict Example : A derivative may show high in vitro activity but poor in vivo bioavailability. Address this by modifying the acetic acid moiety to ester prodrugs (e.g., ethyl esters) for enhanced membrane permeability .

Q. How can researchers design experiments to evaluate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- The bromine atom at position 5 enables palladium-catalyzed cross-coupling. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in a 1:1.2 molar ratio. Optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol) to minimize side reactions. Confirm coupling efficiency via HPLC-MS and compare yields with halogen-free controls .

Q. What analytical approaches are recommended for detecting degradation products or impurities in synthesized batches?

- Employ HPLC-DAD/HRMS to identify hydrolyzed products (e.g., 5-hydroxy-1,3,4-thiadiazole derivatives) or dimerization byproducts. Quantify impurities using a calibrated internal standard (e.g., 2-(thiadiazolyl)acetic acid methyl ester). For trace metal analysis (e.g., Pd residues), use ICP-MS .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Expected Signal | Reference |

|---|---|---|

| 1H NMR | δ 3.85 (s, 2H, CH₂COOH) | |

| 13C NMR | δ 170.2 (COOH), 158.1 (C-Br) | |

| IR | 1705 cm⁻¹ (C=O), 610 cm⁻¹ (S-Br) |

Table 2 : Reaction Optimization Parameters for Bromination

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | >85% |

| Solvent | DMF/CHCl₃ (1:1) | Minimizes byproducts |

| Bromine Equiv. | 1.1–1.3 | Avoids overbromination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.